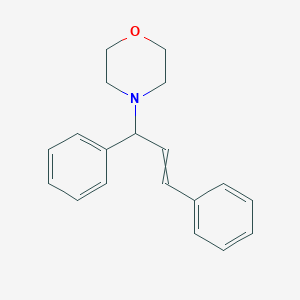
4-(1,3-Diphenylprop-2-en-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Diphenylprop-2-en-1-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 1,3-diphenylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylprop-2-en-1-yl)morpholine typically involves the reaction of morpholine with 1,3-diphenylprop-2-en-1-one. One common method is the gold-catalyzed one-pot/multicomponent synthesis, which starts from benzyl alcohols. This method involves the oxidation of benzyl alcohols to aldehydes using manganese dioxide, followed by a gold-catalyzed multicomponent reaction . The reaction is carried out at elevated temperatures, typically around 80°C, and the product is isolated by column chromatography .
Industrial Production Methods
the principles of green chemistry, such as one-pot procedures and multicomponent reactions, are often employed to enhance efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Diphenylprop-2-en-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require catalysts like gold or nickel .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Diphenylprop-2-en-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of new materials and catalysts for organic reactions.
Wirkmechanismus
The mechanism of action of 4-(1,3-Diphenylprop-2-en-1-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of monoamine oxidases by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . The compound may also interact with cholinesterases, affecting the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Diphenylprop-2-yn-1-yl)morpholine: This compound is structurally similar but contains a triple bond instead of a double bond in the prop-2-en-1-yl group.
1,3-Diphenylprop-2-en-1-one: This compound lacks the morpholine ring but shares the 1,3-diphenylprop-2-en-1-yl group.
Uniqueness
4-(1,3-Diphenylprop-2-en-1-yl)morpholine is unique due to its combination of a morpholine ring and a 1,3-diphenylprop-2-en-1-yl group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
201852-22-4 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
4-(1,3-diphenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C19H21NO/c1-3-7-17(8-4-1)11-12-19(18-9-5-2-6-10-18)20-13-15-21-16-14-20/h1-12,19H,13-16H2 |
InChI-Schlüssel |
RUCWWEVUCYXZLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



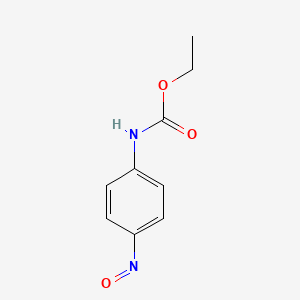
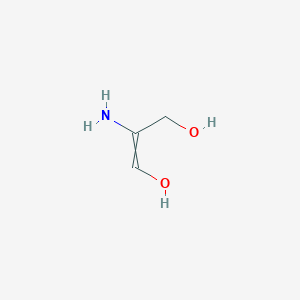
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
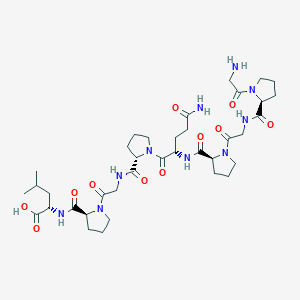
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
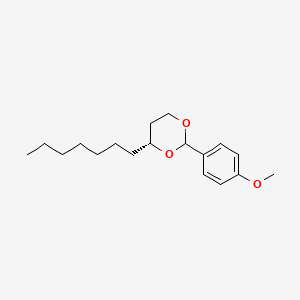
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
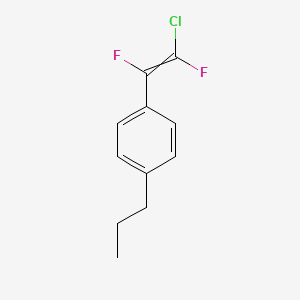

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
